molecular formula C21H20ClNO3 B11396189 3-(4-chlorobenzyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

3-(4-chlorobenzyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B11396189
M. Wt: 369.8 g/mol
InChI Key: PLKIWIIEXBEAKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorobenzyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a complex organic compound that belongs to the class of heterocyclic compounds known as oxazines. These compounds are characterized by a six-membered ring containing one oxygen and one nitrogen atom. The specific structure of this compound includes a chlorobenzyl group, three methyl groups, and a chromeno-oxazinone core, making it a unique and potentially valuable molecule in various fields of research and industry.

Preparation Methods

The synthesis of 3-(4-chlorobenzyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one can be achieved through several synthetic routes. One common method involves the use of multicomponent reactions, where multiple reactants are combined in a single reaction vessel to form the desired product. For example, the reaction of 3-hydroxycoumarin, formaldehyde, and amines catalyzed by reusable titanium dioxide nanopowder in ethanol has been reported to yield chromeno-oxazines . Another approach involves the use of secondary amides and acyl chlorides in the presence of an iridium catalyst to form oxazin-4-ones .

Chemical Reactions Analysis

3-(4-chlorobenzyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be facilitated by nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the chlorobenzyl or methyl groups .

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the oxazinone ring and chlorobenzyl group suggests that the compound may interact with enzymes or receptors involved in oxidative stress and inflammation. Further research is needed to elucidate the exact molecular targets and pathways involved .

Properties

Molecular Formula

C21H20ClNO3

Molecular Weight

369.8 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-6,7,10-trimethyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C21H20ClNO3/c1-12-13(2)21(24)26-20-14(3)19-16(8-18(12)20)10-23(11-25-19)9-15-4-6-17(22)7-5-15/h4-8H,9-11H2,1-3H3

InChI Key

PLKIWIIEXBEAKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C3CN(COC3=C2C)CC4=CC=C(C=C4)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.